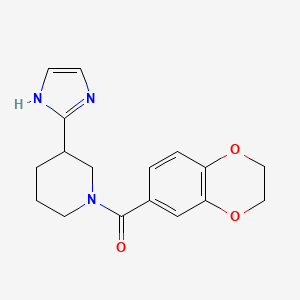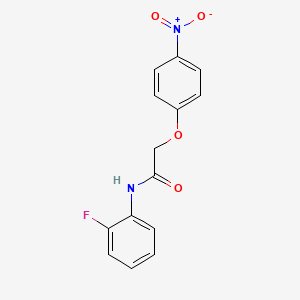
3-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)acrylamide is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.11575802 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Organic Chemistry
The compound has been utilized in the synthesis and characterization of new chemical entities, contributing to organic chemistry research. For example, research has explored the synthesis, characterization, and cytotoxicity of new derivatives involving acrylamide structures for potential anticancer properties. These studies focus on the chemical synthesis methodologies and the biological activities of the synthesized compounds, providing insight into their potential applications in medical and pharmaceutical sciences (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Biological and Pharmacological Activities
While specifically excluding drug use and dosage information, it's notable that compounds related to 3-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)acrylamide have been investigated for their biological and pharmacological activities. For instance, research into benzimidazole and imidazole inhibitors of histone deacetylases, incorporating acrylamide structures, demonstrates their potential in nanomolar inhibition of human histone deacetylases, with implications for cancer treatment and other diseases (J. Bressi et al., 2010).
Material Science and Engineering Applications
In material science, acrylamide derivatives are explored for their utility in creating novel materials with unique properties. For example, research on the photohydrolysis of substituted benzyl esters in multilayered polyelectrolyte films investigates the potential of these compounds in developing responsive and functional materials (Anton W. Jensen et al., 2004).
Biomedical Applications
Acrylamide derivatives are also being investigated for biomedical applications, such as in the design and preparation of biodegradable hydrogels for drug delivery systems. These studies aim to develop materials that can effectively deliver therapeutic agents in a controlled manner, highlighting the versatility and potential of acrylamide derivatives in advancing biomedical technologies (C. Elvira et al., 2002).
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-15-6-2-14(3-7-15)11-19-18(20)9-5-13-4-8-16-17(10-13)23-12-22-16/h2-10H,11-12H2,1H3,(H,19,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSCKAORIMXMPR-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NE)-N-[(3-chloro-4-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B5547521.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)
![3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B5547544.png)
![2-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5547546.png)
![2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoxaline](/img/structure/B5547560.png)
![Ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B5547568.png)
![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

![(1S,5R)-6-benzyl-3-[5-(hydroxymethyl)furan-2-carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)
![4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole](/img/structure/B5547586.png)

![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)

